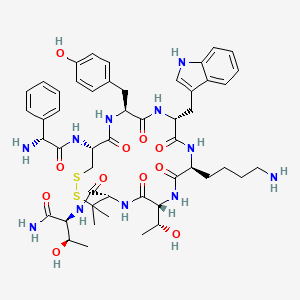

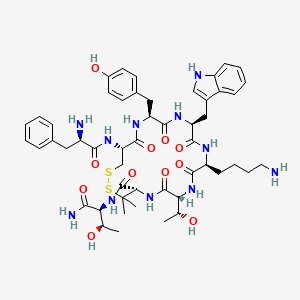

D-PhGly-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

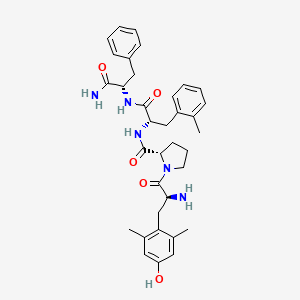

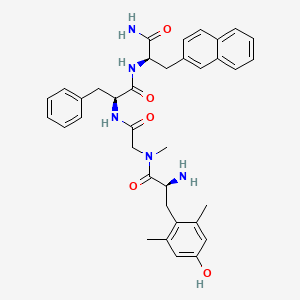

Die Verbindung D-Phenylglycin-Cystein-Tyrosin-D-Tryptophan-Lysin-Threonin-Penicillamin-Threonin-Amid ist ein synthetisches Peptid mit einer spezifischen Aminosäuresequenz.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von D-Phenylglycin-Cystein-Tyrosin-D-Tryptophan-Lysin-Threonin-Penicillamin-Threonin-Amid erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kupplungsreaktionen: Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Kette gekoppelt.

Entschützungsschritte: Schutzgruppen wie Fmoc (Fluorenylmethyloxycarbonyl) werden mit einer Base wie Piperidin entfernt.

Abspaltung vom Harz: Das fertige Peptid wird mit einer starken Säure wie Trifluoressigsäure (TFA) vom Harz abgespalten, wobei gleichzeitig Schutzgruppen an der Seitenkette entfernt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieses Peptids würde den SPPS-Prozess skalieren, wobei automatisierte Peptidsynthesizer eingesetzt werden, um die Effizienz und den Ertrag zu erhöhen. Der Prozess würde strenge Reinigungsschritte, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), umfassen, um die Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

D-Phenylglycin-Cystein-Tyrosin-D-Tryptophan-Lysin-Threonin-Penicillamin-Threonin-Amid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Cystein- und Penicillaminreste können bei Oxidation Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können mit Reduktionsmitteln wie Dithiothreitol (DTT) zurück zu Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können durch Substitutionsreaktionen, wie z. B. Alkylierung oder Acylierung, modifiziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Alkylhalogenide oder Acylchloride unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von disulfidverbrückten Peptiden.

Reduktion: Regeneration freier Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderten Seitenketten.

Wissenschaftliche Forschungsanwendungen

D-Phenylglycin-Cystein-Tyrosin-D-Tryptophan-Lysin-Threonin-Penicillamin-Threonin-Amid hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Wird als Modellverbindung zur Untersuchung von Peptid-Rezeptor-Wechselwirkungen und Arzneimittelentwicklung verwendet.

Biologie: Wird auf seine Rolle bei der Modulation biologischer Pfade und zellulärer Funktionen untersucht.

Pharmakologie: Wird als potenzielles therapeutisches Mittel zur gezielten Ansteuerung spezifischer Rezeptoren oder Enzyme erforscht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Diagnostika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von D-Phenylglycin-Cystein-Tyrosin-D-Tryptophan-Lysin-Threonin-Penicillamin-Threonin-Amid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Rezeptoren oder Enzymen. Die Peptidsequenz ermöglicht es ihm, an diese Ziele mit hoher Spezifität zu binden, ihre Aktivität zu modulieren und nachgeschaltete Signalwege auszulösen. Zum Beispiel kann es als Agonist oder Antagonist an bestimmten Rezeptoren wirken und so zelluläre Reaktionen beeinflussen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylglycine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Threonine-Penicillamine-Threonine-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is coupled to the growing chain using reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

Deprotection Steps: Protecting groups such as Fmoc (Fluorenylmethyloxycarbonyl) are removed using a base like piperidine.

Cleavage from Resin: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA), which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of this peptide would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

D-Phenylglycine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Threonine-Penicillamine-Threonine-Amide: can undergo various chemical reactions, including:

Oxidation: The cysteine and penicillamine residues can form disulfide bonds upon oxidation.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with altered side chains.

Wissenschaftliche Forschungsanwendungen

D-Phenylglycine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Threonine-Penicillamine-Threonine-Amide: has several scientific research applications:

Medicinal Chemistry: Used as a model compound to study peptide-receptor interactions and drug design.

Biology: Investigated for its role in modulating biological pathways and cellular functions.

Pharmacology: Explored as a potential therapeutic agent for targeting specific receptors or enzymes.

Industry: Utilized in the development of peptide-based materials and diagnostics.

Wirkmechanismus

The mechanism of action of D-Phenylglycine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Threonine-Penicillamine-Threonine-Amide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses.

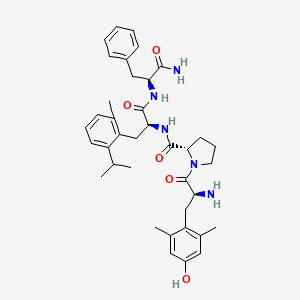

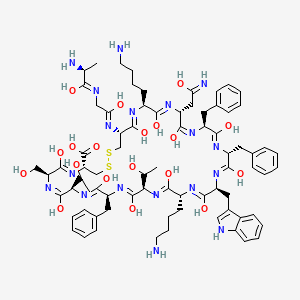

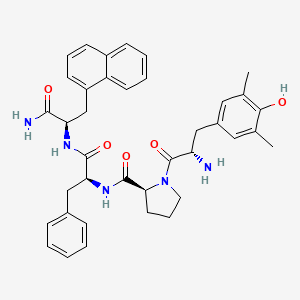

Vergleich Mit ähnlichen Verbindungen

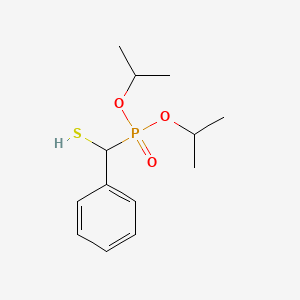

D-Phenylglycin-Cystein-Tyrosin-D-Tryptophan-Lysin-Threonin-Penicillamin-Threonin-Amid kann mit anderen ähnlichen Peptiden verglichen werden, wie z. B.:

D-Phenylalanin-Cystein-Tyrosin-D-Tryptophan-Ornithin-Threonin-Penicillamin-Threonin-Amid: Bekannt für seine Rolle als μ-Opioid-Rezeptor-Antagonist.

D-Phenylalanin-Cystein-Tyrosin-D-Tryptophan-Arginin-Threonin-Penicillamin-Threonin-Amid: Ein weiteres Peptid mit ähnlicher Struktur, aber unterschiedlicher Rezeptorspezifität.

Diese Vergleiche heben die Einzigartigkeit von D-Phenylglycin-Cystein-Tyrosin-D-Tryptophan-Lysin-Threonin-Penicillamin-Threonin-Amid hervor.

Eigenschaften

Molekularformel |

C50H67N11O11S2 |

|---|---|

Molekulargewicht |

1062.3 g/mol |

IUPAC-Name |

(4S,7R,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-2-phenylacetyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-37(58-47(70)38(52)29-12-6-5-7-13-29)46(69)56-35(22-28-17-19-31(64)20-18-28)44(67)57-36(23-30-24-54-33-15-9-8-14-32(30)33)45(68)55-34(16-10-11-21-51)43(66)60-40(27(2)63)48(71)61-41/h5-9,12-15,17-20,24,26-27,34-41,54,62-64H,10-11,16,21-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,68)(H,56,69)(H,57,67)(H,58,70)(H,59,72)(H,60,66)(H,61,71)/t26-,27-,34+,35+,36-,37+,38-,39+,40-,41+/m1/s1 |

InChI-Schlüssel |

MAYLVNQSAJCEEF-XGMLMNQMSA-N |

Isomerische SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](C5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |

Kanonische SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(C5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)

![2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B10848428.png)